Fitc-YVAD-FMK
Description
Overview of Caspase Proteases and Programmed Cell Death Pathways
Programmed cell death (PCD) is a genetically controlled process essential for removing superfluous or damaged cells. nih.gov Caspases, a family of cysteine-aspartic proteases, are central executioners of PCD. wikipedia.org These enzymes are synthesized as inactive zymogens and become activated through proteolytic cleavage in response to specific cellular signals. plos.org
Caspases can be broadly categorized into initiator and executioner caspases involved in apoptosis, and inflammatory caspases that mediate pyroptosis. nih.gov
Apoptosis: This is a non-inflammatory form of PCD characterized by distinct morphological features such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. frontiersin.org The apoptotic cascade is primarily driven by two major pathways:
The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, leading to the activation of initiator caspase-8. nih.gov
The intrinsic pathway is triggered by intracellular stress and involves the release of cytochrome c from the mitochondria, which culminates in the activation of initiator caspase-9. nih.govapexbt.com Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7, which cleave a multitude of cellular substrates to orchestrate cell dismantling. nih.govnih.govthermofisher.com
Pyroptosis: This is a pro-inflammatory form of PCD triggered by the activation of inflammatory caspases, most notably caspase-1. nih.govthno.org Unlike apoptosis, pyroptosis is characterized by cell swelling, membrane rupture, and the release of pro-inflammatory cytokines like IL-1β and IL-18. nih.govthno.org
Caspase-1 plays a pivotal role in innate immunity and inflammation. nih.govnih.gov Its activation is tightly regulated by large multiprotein complexes called inflammasomes, which assemble in response to pathogenic and endogenous danger signals. nih.govpnas.org Once activated, caspase-1 cleaves its substrates, including pro-IL-1β and pro-IL-18, leading to their maturation and secretion. thno.org Furthermore, activated caspase-1 cleaves Gasdermin D (GSDMD), which forms pores in the plasma membrane, resulting in cell lysis and the release of cellular contents, a hallmark of pyroptosis. thno.org While primarily associated with pyroptosis, some studies suggest a regulatory role for caspase-1 in apoptosis under certain conditions. mdpi.com
Development of Fluoromethyl Ketone (FMK) Inhibitors as Investigative Tools
The study of caspase function has been greatly facilitated by the development of specific inhibitors. Among these, peptide inhibitors conjugated to a fluoromethyl ketone (FMK) group have proven to be particularly effective. bio-techne.comscbt.com
FMK-derivatized peptide inhibitors are designed to mimic the preferred cleavage sequence of a specific caspase. bio-techne.comscbt.com The peptide portion of the inhibitor directs it to the active site of the target caspase. The fluoromethyl ketone group then acts as an electrophilic trap, forming a stable covalent bond with the catalytic cysteine residue in the caspase's active site. scbt.com This interaction results in the irreversible inhibition of the enzyme's proteolytic activity. bio-techne.comscbt.compromega.com The specificity of the inhibitor is determined by the amino acid sequence of the peptide. For instance, the sequence Tyr-Val-Ala-Asp (YVAD) is a preferential recognition site for caspase-1.
To visualize and quantify caspase activity within intact cells, FMK inhibitors are often conjugated to a fluorescent reporter molecule. Fluorescein (B123965) isothiocyanate (FITC) is a widely used green fluorescent dye for this purpose. ahfad.orgbiologicscorp.com The isothiocyanate group of FITC readily reacts with primary amine groups on the inhibitor peptide, forming a stable covalent bond. aatbio.com This labeling allows for the direct detection of cells with active caspases using techniques such as fluorescence microscopy and flow cytometry. promega.com.aubio-techne.com The resulting probe, such as FITC-YVAD-FMK, is cell-permeable, allowing it to enter living cells and bind to its intracellular target. promega.com.aupromega.com
Positioning of this compound within Advanced Cellular Research
This compound is a specialized chemical probe designed to specifically target and report the activity of caspase-1. It combines the caspase-1-specific peptide sequence YVAD with the irreversible inhibitory FMK group and the fluorescent FITC reporter. This unique combination makes this compound an invaluable tool for studying the intricate processes of inflammatory cell death. Its application allows researchers to identify and quantify cells undergoing pyroptosis, providing critical insights into the role of caspase-1 in various physiological and pathological conditions.
Properties
Molecular Formula |
C45H46FN5O11S |
|---|---|
Molecular Weight |
883.9454 |
Purity |
95/98% |
Origin of Product |
United States |
Molecular Mechanism of Action and Enzyme Specificity of Fitc Yvad Fmk
Elucidation of Specific Caspase-1 Target Engagement by the YVAD Sequence
The tetrapeptide sequence, Tyrosine-Valine-Alanine-Aspartic acid (YVAD), is a critical determinant for the selective binding of FITC-YVAD-FMK to caspase-1. This sequence is based on the cleavage site within the precursor form of interleukin-1β (pro-IL-1β), a key substrate of caspase-1. windows.netmdpi.com
Proteolytic Recognition and Binding Dynamics with Caspase-1
Caspases, a family of cysteine-aspartic proteases, recognize specific four-amino-acid sequences in their substrates, cleaving the peptide bond after the aspartic acid residue at the P1 position. nih.gov The YVAD sequence in this compound mimics this natural substrate recognition motif for caspase-1. scbt.comnih.gov The active site of caspase-1 forms a catalytic groove that accommodates the inhibitor. scbt.com While the detailed crystal structure of caspase-1 with the specific YVAD-FMK inhibitor is not extensively detailed in the provided search results, structural studies with similar peptide inhibitors, such as Ac-YVAD-CHO, reveal key interactions. researchgate.net The aspartic acid at the P1 position of the YVAD sequence is crucial for binding, as it interacts with a highly basic S1 pocket in the enzyme's active site. nih.gov The side chains of the other amino acids (Tyrosine, Valine, and Alanine) at positions P4, P3, and P2, respectively, also contribute to the binding affinity and specificity through various hydrophobic and hydrophilic interactions within the catalytic cleft. nih.govresearchgate.net It is noteworthy that while YVAD is an effective recognition sequence for caspase-1, other sequences, such as WEHD (Tryptophan-Glutamic acid-Histidine-Aspartic acid), have been identified as superior substrates. windows.netnih.gov
Cross-Reactivity Profiles with Other Inflammatory Caspases (e.g., Caspase-4, Caspase-5)
While the YVAD sequence provides a degree of specificity for caspase-1, some cross-reactivity with other inflammatory caspases, namely caspase-4 and caspase-5, has been observed. rndsystems.cominvivogen.com Studies have indicated that inhibitors containing the YVAD sequence can act as weak inhibitors of human caspase-4 and caspase-5. mdpi.cominvivogen.com For instance, the inhibitor Z-YVAD-fmk has been shown to inhibit both caspase-1 and caspase-4. arvojournals.org Similarly, Ac-YVAD-cmk, a closely related compound, is a potent inhibitor of caspase-1 but also demonstrates inhibitory activity against caspase-4 and caspase-5, albeit to a lesser extent. bio-techne.com This suggests that the active sites of caspase-4 and caspase-5 share some structural similarities with that of caspase-1, allowing for the binding of YVAD-containing inhibitors.
The Role of the Fluoromethyl Ketone Moiety in Irreversible Active Site Labeling
The fluoromethyl ketone (FMK) group is an essential component of this compound, responsible for the irreversible inhibition of caspase-1. rndsystems.commdpi.compromega.com This moiety acts as an electrophilic "warhead" that covalently modifies the active site of the enzyme. promega.com
The mechanism of inhibition involves a nucleophilic attack by the thiol group of the catalytic cysteine residue (Cys-285 in caspase-1) on the carbonyl carbon of the ketone in the FMK group. nih.govresearchgate.net This initially forms a reversible thiohemiketal intermediate. researchgate.net Subsequently, the fluorine atom, being a good leaving group, facilitates the formation of a stable, irreversible thioether bond between the inhibitor and the enzyme. promega.com This covalent linkage permanently inactivates the caspase, effectively "labeling" the active enzyme. promega.com The irreversible nature of this binding ensures that the fluorescent signal from the FITC tag is retained at the site of active caspases, allowing for their detection. abcam.com
Intracellular Uptake and Subcellular Localization Dynamics
This compound is designed to be cell-permeable, enabling the detection of intracellular active caspases in living cells. abcam.comresearchgate.net The cell permeability is a characteristic feature of peptide-based inhibitors modified with a fluoromethyl ketone group. rndsystems.commdpi.com The exact mechanism of cellular uptake for this compound is not definitively specified as either passive diffusion or a specific transport mechanism in the provided literature. However, once inside the cell, the probe's localization is dictated by the presence of its target, activated caspase-1.
Upon entering a cell, this compound will bind to active caspase-1 wherever it is located. Caspase-1 is a cytosolic enzyme, and its activation often occurs within inflammasomes, which are large, multiprotein complexes that assemble in the cytoplasm in response to various stimuli. invivogen.com Therefore, the subcellular localization of this compound is predominantly in the cytoplasm, with potential for concentrated fluorescence at the sites of inflammasome formation where active caspase-1 is abundant. This allows for the visualization of active caspase-1 within the cellular context using fluorescence-based imaging techniques. abcam.com
Spectroscopic Characteristics of the Fluorescein (B123965) Isothiocyanate (FITC) Conjugate
The fluorescent properties of this compound are conferred by the fluorescein isothiocyanate (FITC) molecule. FITC is a widely used green fluorescent dye that allows for the detection and quantification of the inhibitor-enzyme complex.
Excitation and Emission Spectra Relevant to Bioimaging
FITC has a characteristic excitation and emission spectrum that is well-suited for standard fluorescence microscopy and flow cytometry applications. The peak excitation wavelength for FITC is approximately 495 nm, and its peak emission wavelength is around 519-525 nm. This gives FITC its characteristic green fluorescence. These spectral properties allow for the use of common light sources, such as a 488 nm argon laser, for excitation and standard filter sets for detecting the emitted green light in various bioimaging platforms.
| Parameter | Wavelength (nm) |
|---|---|
| Excitation Maximum | ~495 |
| Emission Maximum | ~519-525 |
Compound Names Table
| Abbreviation/Name | Full Chemical Name |
|---|---|
| This compound | Fluorescein isothiocyanate-Tyrosine-Valine-Alanine-Aspartic acid-Fluoromethyl ketone |
| FITC | Fluorescein isothiocyanate |
| YVAD | Tyrosine-Valine-Alanine-Aspartic acid |
| FMK | Fluoromethyl ketone |
| pro-IL-1β | pro-interleukin-1β |
| Ac-YVAD-CHO | Acetyl-Tyrosine-Valine-Alanine-Aspartal |
| WEHD | Tryptophan-Glutamic acid-Histidine-Aspartic acid |
| Z-YVAD-fmk | Benzyloxycarbonyl-Tyrosine-Valine-Alanine-Aspartic acid-fluoromethylketone |
| Ac-YVAD-cmk | Acetyl-Tyrosine-Valine-Alanine-Aspartic acid-chloromethylketone |
Photophysical Stability in Live Cell Environments
The utility of this compound as a probe in live-cell imaging is critically dependent on the photophysical properties of its fluorescein isothiocyanate (FITC) fluorophore within the complex intracellular environment. Key factors influencing its stability and performance are pH sensitivity and susceptibility to photobleaching.
pH Sensitivity: The fluorescence emission of FITC is highly dependent on the ambient pH. frontiersin.org The probe exhibits maximal fluorescence intensity in neutral to alkaline environments (pH > 7.0), which is characteristic of the cytosol and mitochondrial matrix (pH ~8.0). nih.govnih.gov However, in acidic conditions, the fluorescence of FITC is significantly quenched. researchgate.net This is a critical consideration in live cells, as various organelles maintain distinct pH levels. For instance, the acidic environment of lysosomes (pH 4.7–6.0) can lead to a substantial decrease in the fluorescent signal, potentially causing an underestimation of caspase activity if the probe localizes to these compartments. nih.gov
Photobleaching: Photobleaching is the irreversible photo-induced degradation of a fluorophore, resulting in the loss of its ability to fluoresce. biocompare.com FITC, like many organic dyes, is susceptible to photobleaching, particularly under the high-intensity light exposure common in fluorescence microscopy, especially during time-lapse imaging experiments. biocompare.comnih.gov The rate of photobleaching is influenced by factors such as the intensity and duration of light exposure and the chemical environment. nih.gov Continuous excitation can lead to a progressive decay of the fluorescent signal. nih.govnih.gov Research has shown that the fluorescence of some probes can decrease by approximately 5-10% following an hour of continuous excitation. nih.gov Therefore, experimental protocols for live-cell imaging with this compound typically employ minimal laser power and exposure times to mitigate photobleaching and prevent phototoxicity. biocompare.com Despite these limitations, the photostability of this compound is generally sufficient for standard endpoint assays involving incubation periods of 30 to 60 minutes followed by immediate analysis. abcam.com
Table 2: Photophysical Properties of the FITC Fluorophore
| Property | Description | Impact on Live-Cell Imaging | Reference |
|---|---|---|---|
| Excitation Maximum | ~495 nm | Compatible with standard 488 nm laser lines and FITC filter sets. | researchgate.net |
| Emission Maximum | ~519 nm | Green fluorescence emission, easily detectable by standard microscopy systems. | researchgate.net |
| pH Sensitivity | Fluorescence is quenched in acidic environments (pKa ~6.4). | Signal intensity can vary significantly between cellular compartments with different pH values (e.g., cytosol vs. lysosome). | frontiersin.orgnih.gov |
| Photostability | Susceptible to photobleaching under continuous high-intensity illumination. | Requires careful management of light exposure to ensure signal integrity during time-lapse experiments. Can limit the duration of imaging studies. | biocompare.comnih.gov |
Methodological Frameworks for Utilizing Fitc Yvad Fmk in Cellular Assays
Quantification of Active Caspase-1 in Cellular Systems
The quantification of active caspase-1 provides a direct measure of inflammasome activation. FITC-YVAD-FMK serves as a specific, fluorescent probe that covalently binds to active caspase-1, allowing for its detection and measurement within living cells. abcam.comwindows.net The intensity of the fluorescent signal is proportional to the amount of active caspase-1, enabling quantitative analysis through various methods. abcam.com
Flow Cytometry-Based Detection and Analysis of Caspase-1 Activity
Flow cytometry is a powerful technique for the high-throughput, quantitative analysis of individual cells in a population. When used in conjunction with this compound, it allows for the precise measurement of the percentage of cells with active caspase-1 and the intensity of the caspase-1 activity within those cells. bio-techne.comnih.gov
The successful use of this compound in flow cytometry necessitates the optimization of the staining protocol for each specific cell type being investigated. Key parameters that require optimization include cell density, the concentration of the this compound reagent, and the incubation time.
For instance, a typical starting point for many cell lines is a density of 5 x 10⁵ to 2 x 10⁶ cells/mL. aatbio.com The this compound reagent is often added at a specific ratio, such as 1:150, followed by an incubation period of approximately one hour at 37°C in a 5% CO₂ incubator. aatbio.com However, these conditions may need to be adjusted based on the specific cell line and experimental setup. For adherent cells, it is crucial to lift them gently, for example with 0.5 mM EDTA, to maintain cell integrity before staining. aatbio.com Washing the cells with serum-containing media prior to incubation with the probe can also be beneficial. aatbio.com The optimal incubation time can vary and should be determined empirically for each experiment. aatbio.com
Table 1: Example Protocol Parameters for this compound Staining in Different Cell Lines
| Parameter | Jurkat Cells | THP-1 Cells | Bone Marrow-Derived Macrophages (BMDMs) |
| Inducing Agent | Staurosporine (B1682477) (1 µM) | Phorbol myristate acetate (B1210297) (PMA) (5-10 ng/mL) followed by Lipopolysaccharide (LPS) (100 ng/mL) and ATP (5 mM) | LPS (100 ng/mL) and IFNγ (20 ng/ml) |
| Cell Density | 3 x 10⁵ cells/100 µL/well | 2-5 x 10⁶ cells/mL | Not specified |
| This compound Incubation | 1 hour at 37°C | 1 hour | 30 minutes |
| Detection Method | Fluorescence microplate reader, Fluorescence microscope | Fluorescence microscopy | Flow cytometry |
| Reference | abcam.com | bio-rad-antibodies.com | life-science-alliance.org |
This table provides example parameters and may require further optimization for specific experimental conditions.
Accurate identification of caspase-1 positive cells by flow cytometry relies on a well-defined gating strategy. The initial step typically involves gating on the main cell population based on forward scatter (FSC) and side scatter (SSC) properties to exclude debris and dead cells. nih.govbiorxiv.org Subsequently, a gate is set to identify single cells, often using FSC-A versus FSC-H. nih.gov
To distinguish between FITC-positive and FITC-negative populations, a control sample of untreated cells is essential. nih.gov The fluorescence gate is set based on the background fluorescence of these unstained or vehicle-treated cells. Cells exhibiting fluorescence intensity above this threshold are considered positive for active caspase-1. nih.gov For more complex analyses, additional markers can be included to identify specific cell subpopulations. For example, in studies involving mouse bone marrow-derived macrophages, an initial gate on F4/80+ cells can be applied to specifically analyze the macrophage population for caspase-1 activity. life-science-alliance.orgnih.gov Dual staining with a viability dye, such as propidium (B1200493) iodide (PI) or 7-AAD, can be used to exclude dead cells from the analysis and focus on caspase-1 activation in living cells. windows.netaatbio.com
Fluorescence Microscopy Applications for Spatial Localization of Caspase-1 Activation
Fluorescence microscopy offers the advantage of visualizing the subcellular localization of active caspase-1. This compound allows for the direct visualization of caspase-1 activation within individual cells, providing spatial context to the inflammatory response. abcam.comaatbio.com
High-resolution fluorescence microscopy enables detailed examination of the distribution of active caspase-1 within the cell. Upon activation, caspase-1 is often recruited to large protein complexes called inflammasomes, which can appear as distinct puncta or "specks" within the cytoplasm. aai.org Using this compound, these specks of active caspase-1 can be visualized as bright green fluorescent foci. aai.org
For example, in studies with bone marrow neutrophils stimulated with Aspergillus fumigatus conidia, FITC-YVAD was used to visualize the formation of these inflammasome specks, indicating localized caspase-1 activation. aai.org This technique can be combined with other fluorescent probes, such as nuclear stains like DAPI or Hoechst 33342, to provide a more comprehensive picture of the cellular events occurring alongside caspase-1 activation. bio-rad-antibodies.comaai.org
Time-lapse fluorescence microscopy allows for the real-time monitoring of caspase-1 activation kinetics within living cells. By capturing images at regular intervals after the application of a stimulus, researchers can observe the temporal dynamics of the fluorescent signal from this compound. nih.gov
This approach has been used to study the sequence of events during apoptosis, where caspase activation is a key step. researchgate.net For instance, time-lapse imaging of cells treated with an apoptosis-inducing agent like staurosporine revealed the kinetics of caspase activation, which could then be correlated with other apoptotic events like changes in mitochondrial membrane potential. nih.govresearchgate.net These kinetic studies provide valuable insights into the dynamic regulation of caspase-1 activity and its role in cellular processes.
High-Throughput Screening Methodologies Employing Fluorescence Plate Readers
The properties of this compound make it highly amenable to high-throughput screening (HTS) applications designed to identify modulators of caspase-1 activity. promega.com.au These assays are typically conducted in a multi-well plate format (e.g., 96-well black plates) and rely on fluorescence plate readers for rapid, automated quantification. abcam.comcosmobio.co.jp
The general workflow for an HTS assay involves several key steps. Initially, cells are seeded into the wells of a microtiter plate and cultured until they reach the desired density. cosmobio.co.jp Following this, the cells are treated with a library of compounds or other experimental stimuli to induce or inhibit caspase-1 activation. ugent.be A control group of untreated cells is processed in parallel. abcam.com After the treatment period, the this compound reagent is added directly to the cell culture medium in each well, and the plate is incubated to allow the probe to enter the cells and bind to active caspase-1. merckmillipore.com A typical incubation is for 30 to 60 minutes at 37°C. abcam.co.jp
After incubation, washing steps are crucial to remove any unbound, extracellular probe, which helps to minimize background fluorescence and improve the signal-to-noise ratio. abcam.co.jp The fluorescence intensity in each well is then measured using a fluorescence plate reader. sigmaaldrich.commerckmillipore.com The instrument is configured with the appropriate excitation and emission wavelengths for FITC, which are typically around 485-492 nm for excitation and 515-535 nm for emission. sigmaaldrich.comantibodiesinc.com The resulting fluorescence is directly proportional to the amount of active caspase-1 in the cells. abcam.co.jp This methodology allows for the efficient screening of thousands of compounds to identify potential therapeutic agents that target the inflammasome pathway. ugent.be
| Parameter | Typical Value/Setting | Source(s) |
| Platform | Fluorescence Microplate Reader | abcam.comsigmaaldrich.com |
| Plate Type | Black, clear-bottom 96-well plates | abcam.comcosmobio.co.jp |
| Excitation Wavelength | ~485 - 492 nm | abcam.co.jpsigmaaldrich.comantibodiesinc.com |
| Emission Wavelength | ~515 - 535 nm | abcam.co.jpsigmaaldrich.comantibodiesinc.com |
| Assay Principle | Direct measurement of fluorescence intensity proportional to active caspase-1 | abcam.co.jpsigmaaldrich.com |
| Key Steps | Cell seeding, compound treatment, probe incubation, washing, fluorescence reading | abcam.co.jpcosmobio.co.jp |
Integration with Ancillary Fluorescent Probes for Multiparametric Analysis
To gain a more comprehensive understanding of cellular responses, this compound is frequently used in combination with other fluorescent probes in multiparametric analyses. This approach allows for the simultaneous measurement of multiple cellular events, providing a more detailed picture of the cell's physiological state.
Co-staining with Vital Dyes for Cell Viability Assessment (Excluding Cell Death Mechanisms as Core Focus)
A common application of multiparametric analysis is the simultaneous assessment of caspase activation and cell viability. This is achieved by co-staining cells with this compound and a vital dye. antibodiesinc.com Vital dyes, such as Propidium Iodide (PI) and 7-Aminoactinomycin D (7-AAD), are impermeant to the intact membranes of live cells. oup.comthermofisher.com When a cell's membrane integrity is compromised—a hallmark of late-stage apoptosis or necrosis—these dyes can enter the cell and bind to nucleic acids, producing a bright fluorescent signal. thermofisher.comthermofisher.com
By using flow cytometry, researchers can distinguish several cell populations:
Live cells: Low fluorescence for both this compound and the vital dye.
Early apoptotic cells: High green fluorescence from this compound (indicating active caspase-1) but low fluorescence from the vital dye (indicating an intact membrane). researchgate.net
Late apoptotic/necrotic cells: High fluorescence for both probes. thermofisher.com
Combination with Organelle-Specific Markers for Subcellular Contextualization
To investigate the upstream or downstream events associated with caspase-1 activation, this compound can be combined with probes that target specific organelles. For instance, researchers can explore the relationship between mitochondrial health and inflammasome activation by co-staining with mitochondrial-specific dyes like MitoTracker. This allows for the correlation of caspase-1 activity with changes in mitochondrial membrane potential, a key event in some cell death pathways. nih.gov
Similarly, the probe can be used alongside markers for the endoplasmic reticulum (ER) or the Golgi apparatus to investigate how stress in these organelles might trigger inflammasome activation. spandidos-publications.commolbiolcell.org For example, studies have used FITC-VAD-FMK to measure metacaspase activation in response to ER stress. molbiolcell.org By using immunofluorescence microscopy, the spatial relationship between active caspases and specific organelles can be visualized, providing critical insights into the subcellular localization and coordination of the apoptotic process. nih.gov
Control Strategies and Validation in Experimental Design
Rigorous controls are essential to ensure that the data obtained using this compound are both specific and accurately interpreted.
Use of Non-Fluorescent YVAD-FMK Analogs for Specificity Controls
To confirm that the fluorescent signal from this compound is specifically due to its binding to active caspases, a crucial control is the use of a non-fluorescent, pan-caspase inhibitor, such as Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone). abcam.comtandfonline.comnih.gov In this control experiment, cells are pre-incubated with an excess of the unlabeled inhibitor before the addition of the FITC-labeled probe. tandfonline.com
The unlabeled Z-VAD-FMK will occupy the active sites of the caspases, effectively blocking them. nih.gov Consequently, when this compound is subsequently added, it cannot bind to the enzymes, resulting in a significant reduction in green fluorescence compared to cells not pre-treated with the blocking agent. stemcell.comnih.gov This demonstrates the specificity of the probe for its target and rules out non-specific binding or other artifacts as the source of the signal. nih.govresearchgate.net
Basal Caspase-1 Activity Assessment in Unstimulated Cellular Models
In many experimental designs, it is critical to measure the basal or constitutive level of caspase-1 activity in the cellular model being studied. sigmaaldrich.com Some cell types, particularly immune cells, may exhibit a low level of ongoing caspase-1 activity even in the absence of external stimuli. ucl.ac.uk
To assess this, a population of untreated or "control" cells is stained with this compound. researchgate.net The fluorescence intensity measured from this group represents the baseline caspase-1 activity. researchgate.net This basal value serves as a critical reference point for interpreting the results from cells that have been treated with experimental compounds or stimuli. An observed increase in fluorescence in treated cells can only be confidently attributed to the stimulus if it is significantly higher than the basal level of the unstimulated control group. This control is fundamental for accurately quantifying the induction of caspase-1 activity.
Evaluation of Potential Non-Specific Binding or Artifactual Fluorescence
This compound is a valuable tool for detecting caspase-1 activity in living cells. biorbyt.com This cell-permeable probe comprises the caspase-1 inhibitor sequence YVAD linked to a fluoromethylketone (FMK) group, which irreversibly binds to the active site of caspase-1. bio-rad-antibodies.com The attached fluorescein (B123965) isothiocyanate (FITC) provides a fluorescent signal for detection by methods like flow cytometry and fluorescence microscopy. biorbyt.commerckmillipore.com However, like many fluorescent probes, this compound is susceptible to non-specific binding and artifactual fluorescence, which can lead to erroneous interpretations of experimental results. Therefore, a thorough evaluation of these potential artifacts is crucial for obtaining reliable data.
One of the primary causes of artifactual fluorescence is the binding of the probe to dead or dying cells in a manner independent of caspase activity. nih.govresearchgate.net Research has shown that dead yeast cells can non-specifically bind to fluorescein and FITC-conjugated compounds. researchgate.net This phenomenon is not exclusive to yeast, as similar observations have been made in other cell types. For instance, studies on the cdc13-1 mutant yeast strain revealed that dead cells were stained with FITC-DEVD-FMK, a substrate not expected to be cleaved by the yeast caspase Yca1. nih.gov This suggests that loss of plasma membrane integrity allows for the non-specific accumulation of the fluorescent probe. nih.gov
To distinguish between true caspase-dependent signaling and artifactual staining in dead cells, co-staining with a viability dye such as Propidium Iodide (PI) or 7-AAD is essential. bio-rad-antibodies.comnih.govnih.gov These dyes are excluded from live cells with intact membranes but can enter and stain the nuclei of dead or membrane-compromised cells. nih.gov By using dual-labeling, researchers can differentiate between several cell populations:
Live, non-apoptotic cells: Negative for both this compound and the viability dye. nih.gov
Early apoptotic cells: Positive for this compound but negative for the viability dye, indicating caspase activation in cells with intact membranes. nih.govnih.gov
Late apoptotic/necrotic cells: Positive for both this compound and the viability dye. nih.govnih.gov
Another important control is the use of a non-fluorescent, broad-spectrum caspase inhibitor like Z-VAD-FMK. nih.govabcam.com Pre-treating cells with Z-VAD-FMK before adding this compound should block the specific binding of the fluorescent probe to activated caspases. abcam.com Any remaining fluorescence can then be attributed to non-specific binding. However, it has been observed that in some cases, the majority of FITC-VAD-FMK binding to apoptotic cells could not be prevented by pre-treatment with Z-VAD-FMK, suggesting that mechanisms other than direct binding to the active site of caspases might be involved in the probe's accumulation. nih.gov
Table 1: Experimental Controls for Assessing Non-Specific Binding of this compound
| Control | Purpose | Expected Outcome in Apoptotic Cells | Interpretation of Deviations |
| Unstained Cells | To measure background autofluorescence of the cells. | Low fluorescence signal. | High background may indicate issues with cell health or instrument settings. |
| Viability Dye (e.g., PI, 7-AAD) | To distinguish between live and dead cells. bio-rad-antibodies.comnih.govnih.gov | Staining only in dead or membrane-compromised cells. nih.gov | Widespread staining may indicate high levels of cell death in the culture. |
| Z-VAD-FMK Pre-treatment | To block specific binding of this compound to active caspases. abcam.com | Significant reduction in FITC fluorescence in apoptotic cells. | Persistent high fluorescence suggests non-specific binding or other artifacts. nih.gov |
| Cells Induced for Apoptosis (Positive Control) | To confirm that the probe can detect activated caspases. abcam.combio-techne.com | Increased FITC fluorescence compared to untreated cells. bio-techne.com | Lack of signal may indicate a problem with the apoptosis induction or the probe itself. |
| Untreated Cells (Negative Control) | To establish baseline fluorescence in healthy cells. abcam.com | Minimal FITC fluorescence. | High fluorescence may indicate spontaneous apoptosis or non-specific probe uptake. |
Table 2: Research Findings on FITC-VAD-FMK Artifacts
| Organism/Cell Type | Experimental Observation | Conclusion | Reference |
| Saccharomyces cerevisiae (cdc13-1 mutant) | Dead cells showed non-specific binding of FITC-VAD-FMK and free FITC. nih.govresearchgate.net | Cell death in this model is independent of caspase-like proteases, and FITC-VAD-FMK labeling is an artifact of cell death. nih.gov | nih.govresearchgate.net |
| Human HL-60, Jurkat, MCF-7, T-24 cells | A significant portion of FITC-VAD-FMK binding in apoptotic cells was not inhibited by Z-VAD-FMK. nih.gov | While a specific marker for apoptosis, FLICA binding may involve mechanisms beyond simple attachment to the active caspase center. nih.gov | nih.gov |
| Leishmania promastigotes | Heat shock-treated parasites showed rapid accumulation of FITC-VAD-FMK. researchgate.net | Binding of the probe was dependent on the induction of a stress response. researchgate.net | researchgate.net |
| Human Spermatozoa | FITC-VAD-FMK fluorescence was primarily localized to the midpiece region. researchgate.net | The staining pattern suggests the localization of active caspases in specific subcellular compartments. researchgate.net | researchgate.net |
Investigative Applications of Fitc Yvad Fmk in Biological Processes and Model Systems
Delineating Caspase-1-Mediated Pyroptosis Mechanisms
Pyroptosis, a form of programmed cell death characterized by inflammation, is critically dependent on the activation of caspase-1. FITC-YVAD-FMK serves as an indispensable reagent for studying the upstream and downstream events of this pathway.
Assessment of Inflammasome Activation Pathways
The activation of caspase-1 is orchestrated by large multiprotein complexes known as inflammasomes. cancerbiomed.orgmdpi.com These platforms, such as the well-characterized NLRP3 inflammasome, assemble in response to various pathogen-associated or danger-associated molecular patterns. mdpi.comnih.gov Upon assembly, pro-caspase-1 is recruited and undergoes auto-cleavage to become active caspase-1. mdpi.comnih.gov
This compound is instrumental in assessing the activation of these inflammasome pathways. By labeling active caspase-1, researchers can quantify the extent of inflammasome activation in response to specific stimuli. For instance, studies have utilized FAM-YVAD-FMK, a structurally similar probe, to measure caspase-1 activation in retinal pigment epithelial cells following light-induced stress, demonstrating the role of the NLRP3 inflammasome in this process. nih.gov Similarly, it has been used to confirm caspase-1 activation in macrophages stimulated with various activators like LPS and ATP. nih.gov The green fluorescence emitted by the probe provides a direct measure of the active caspase-1 present at the time of reagent addition. ucl.ac.ukmdpi.com
Detection of Gasdermin D-Mediated Pore Formation Precursors
A key downstream event following caspase-1 activation is the cleavage of Gasdermin D (GSDMD). cancerbiomed.orgijbs.com This cleavage event is a critical precursor to the formation of pores in the cell membrane, a hallmark of pyroptosis. ijbs.complos.org Active caspase-1 specifically cleaves GSDMD, releasing its N-terminal domain (GSDMD-N). ijbs.complos.org This GSDMD-N fragment then oligomerizes and inserts into the plasma membrane, forming large pores that disrupt cellular homeostasis and lead to cell lysis. ijbs.complos.org
While this compound does not directly detect GSDMD, its use in identifying active caspase-1 provides a strong indication that the necessary enzymatic activity for GSDMD cleavage is present. Studies investigating pyroptosis often correlate the presence of active caspase-1, detected by probes like this compound, with the subsequent cleavage of GSDMD, which is typically assessed by Western blotting. aai.orgfrontiersin.org This combined approach allows researchers to link inflammasome activation directly to the execution phase of pyroptosis.
Characterization of Inflammatory Cytokine Processing and Release Dynamics (e.g., IL-1β, IL-18 maturation)
Active caspase-1 is also responsible for the maturation of the pro-inflammatory cytokines interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18). nih.govijbs.com Caspase-1 cleaves these precursor proteins into their biologically active forms, IL-1β and IL-18, which are then released from the cell to propagate the inflammatory response. ijbs.comaai.org
The application of this compound allows for the direct correlation of caspase-1 activation with the processing and release of these potent cytokines. For example, in studies of foot-and-mouth disease virus infection, the specific caspase-1 inhibitor Z-YVAD-FMK was shown to significantly decrease the secretion of IL-1β, confirming the role of caspase-1 in its maturation. tandfonline.com Similarly, research on the effects of aluminum hydroxide (B78521) adjuvants demonstrated that IL-1β release was blocked by Z-YVAD-FMK, indicating a dependence on caspase-1 activity. aai.org The use of this compound in flow cytometry can quantify the percentage of cells with active caspase-1, which can then be correlated with the levels of secreted IL-1β and IL-18 measured by ELISA. nih.govresearchgate.net
Role in Modulating and Monitoring Inflammatory Responses in Preclinical Models (non-human)
This compound is a valuable tool for studying inflammatory responses in various preclinical models, offering insights into disease pathogenesis and the efficacy of potential therapeutic interventions.
In Vitro Models of Inflammation (e.g., Macrophage Activation, Keratinocyte Responses)
Macrophage Activation: Macrophages are key players in the inflammatory process and are often used in in vitro models to study inflammasome activation. ijbs.com this compound can be used to monitor caspase-1 activation in macrophage cell lines (like THP-1 and J774A.1) or bone marrow-derived macrophages (BMDMs) following exposure to inflammatory stimuli. mdpi.comresearchgate.net For instance, studies have shown that extracellular CIRP induces macrophage extracellular trap formation via caspase-1-dependent GSDMD activation, where the pan-caspase inhibitor z-VAD-fmk was used to inhibit this process. frontiersin.org
Keratinocyte Responses: Keratinocytes, the primary cells of the epidermis, can also initiate inflammatory responses. In vitro studies have used fluorescein-labeled caspase inhibitors like FAM-VAD-FMK to detect activated caspases in keratinocytes, indicating the induction of apoptosis and inflammation. aai.org Furthermore, research on HSV-2-infected keratinocytes has shown that the pan-caspase inhibitor z-VAD-fmk can down-regulate apoptosis. termedia.pltermedia.pl
Table 1: In Vitro Applications of Caspase-1 Inhibitors
| Cell Type | Stimulus | Inhibitor Used | Observed Effect | Reference |
| THP-1 Macrophages | rmCIRP | z-VAD-fmk | Inhibition of MET formation and GSDMD activation | frontiersin.org |
| Transgenic Keratinocytes | TPA | FAM-VAD-FMK | Detection of activated caspases | aai.org |
| HSV-2 Infected Keratinocytes | HSV-2 | z-VAD-fmk | Down-regulation of apoptosis | termedia.pltermedia.pl |
| Human Monocytic Leukemia THP-1 cells | Staurosporine (B1682477) | FAM-VAD-FMK | Detection of caspase activity in apoptotic cells | bio-rad-antibodies.com |
Ex Vivo Tissue Analysis for Caspase-1 Activity
This compound can be used for the ex vivo analysis of caspase-1 activity in tissues from preclinical animal models. This allows for the assessment of inflammation in a more physiologically relevant context. For example, a study on burn-injured mice used a fluorescently-tagged caspase-1 binding reagent (FLICA) to validate caspase-1 activation in immune cells from the lymph nodes and spleens. nih.gov This approach confirmed significant caspase-1 activation in macrophages and dendritic cells following injury. nih.gov Similarly, ex vivo analysis of monocytes and lymphocytes from women in labor utilized FAM-YVAD-FMK to quantify caspase-1 activity, revealing that bupivacaine (B1668057) reduced this activity. ucl.ac.uk This demonstrates the utility of such probes in understanding the inflammatory status of specific cell populations within a tissue.
Table 2: Ex Vivo Analysis of Caspase-1 Activity
| Model System | Tissue/Cell Type | Finding | Reference |
| Burn-injured mice | Lymph nodes, Spleen (Macrophages, Dendritic cells) | Significant caspase-1 activation 4 hours to 1 day post-injury | nih.gov |
| Women in labor | Monocytes, Lymphocytes | Bupivacaine reduced caspase-1 activity | ucl.ac.uk |
Contributions to Understanding Disease Pathogenesis in Non-Human Animal Models (e.g., Atherosclerosis, Ischemia-Reperfusion Injury)
The fluorescently labeled peptide inhibitor this compound, and related pan-caspase inhibitors, have been instrumental in elucidating the role of caspase-1 and related proteases in the pathogenesis of various diseases in non-human animal models. These tools have provided visual and quantitative evidence of caspase activation within tissues, helping to link inflammatory and apoptotic pathways to disease progression.
In the context of atherosclerosis , studies have utilized caspase inhibitors to probe the inflammatory processes within atherosclerotic plaques. Hypercholesterolemia is a primary risk factor for atherosclerosis, leading to the accumulation and oxidation of low-density lipoprotein (LDL) in the subendothelial space. This oxidized LDL acts as a proinflammatory agent, recruiting monocytes that differentiate into macrophages. ahajournals.org Apoptosis of these macrophages is a key feature of advanced atherosclerotic lesions. Research using general caspase inhibitors has shown that their application can significantly decrease the activation of executioner caspases like caspase-3 and the expression of pro-thrombotic molecules such as tissue factor in macrophage-rich areas of plaques. ahajournals.org For instance, in hyperlipidemic mouse models, a significant positive correlation has been observed between the expression of active caspase-3 and tissue factor in the neointima. ahajournals.org The use of fluorescent caspase inhibitors allows for the visualization and colocalization of caspase activity with specific cell types, such as macrophages (identified by markers like CD-68), within the plaque. ahajournals.org This has helped to establish that caspase activation is not only a marker of cell death but is also linked to the pro-thrombotic potential of the plaque. Furthermore, studies have shown that inhibiting caspase activity can reduce the production of matrix metalloproteinases (MMPs) like MMP-2 and MMP-9 by macrophages, which are responsible for degrading the collagen that provides stability to the plaque. plos.org This suggests that targeting caspases could be a strategy for stabilizing vulnerable plaques.
Regarding ischemia-reperfusion (I/R) injury , caspase activation is a critical component of the subsequent cell death cascade. In a mouse model of myocardial I/R injury, the use of a FITC-conjugated pan-caspase inhibitor (FITC-VAD-FMK) has been employed to detect apoptotic cells. nih.gov Studies have shown that therapeutic interventions can reduce the number of FITC-VAD-FMK positive cells, indicating a decrease in apoptosis and subsequent tissue damage. nih.gov Similarly, in models of renal I/R injury, a significant increase in tubular cell apoptosis is a major pathogenic process. frontiersin.org The expression of cleaved caspase-3, an indicator of caspase activation, is elevated in these models, and strategies that reduce this activation are associated with improved renal function. frontiersin.org While these studies often use the general pan-caspase inhibitor FITC-VAD-FMK, the principles of detecting activated caspases in situ are directly applicable to more specific inhibitors like this compound for investigating the particular role of caspase-1.
Table 1: Application of Caspase Inhibitors in Non-Human Animal Models of Disease
| Disease Model | Animal Model | Key Findings Related to Caspase Inhibition | Reference |
|---|---|---|---|
| Atherosclerosis | Hyperlipidemic Mice | Inhibition of caspases decreased active caspase-3 and tissue factor expression in monocytes. | ahajournals.org |
| Atherosclerosis | Rabbit, ApoE-/- Mice | Sonodynamic therapy reduced MMP-2 and MMP-9 production in plaque macrophages, an effect blocked by a pan-caspase inhibitor. | plos.org |
| Myocardial Ischemia-Reperfusion | Mice | A humanin (B1591700) analog (HNG) was shown to decrease apoptosis in cardiomyocytes, as measured by a reduction in FITC-VAD-FMK positive cells. | nih.gov |
| Renal Ischemia-Reperfusion | Mice | Reduced expression of Survival Motor Neuron (SMN) protein exacerbated renal tubular apoptosis, indicated by increased cleaved caspase-3. | frontiersin.org |
Studies on Caspase-1-Like Activity in Non-Mammalian Organisms and Cellular Processes
The investigation of programmed cell death (PCD) in non-mammalian organisms has revealed the existence of ancient proteolytic machinery with similarities to mammalian caspases. This compound and related fluorescent probes have been pivotal in identifying and characterizing these "caspase-like" activities, although the interpretation of results requires careful consideration due to differences in enzyme specificity and potential for artifacts.
Research in Microbial Apoptosis-Like Cell Death (e.g., in Yeast, Bacteria, Parasites)
The concept of a regulated, apoptosis-like cell death (ALCD) in unicellular organisms like microbes is an area of active research. asm.org Probes such as FITC-VAD-FMK, a pan-caspase inhibitor, are frequently used to detect the activation of proteases that may function similarly to caspases during these processes. asm.orgmicrobialcell.com
In yeast , particularly Saccharomyces cerevisiae, a metacaspase known as Mca1p/Yca1p has been identified as a homolog of mammalian caspases. oup.com Numerous studies have employed FITC-VAD-FMK to visualize caspase-like activity in yeast undergoing ALCD in response to stimuli like hydrogen peroxide or acetic acid. oup.comjmb.or.kr For example, H₂O₂-induced apoptosis in wild-type yeast showed a significant population of FITC-VAD-FMK-positive cells, a number that was substantially reduced in mutants lacking the MCA1 gene. oup.com However, the use of these probes in yeast is not without controversy. Some research suggests that FITC-VAD-FMK can nonspecifically stain dead or permeabilized yeast cells, independent of true metacaspase activity. asm.orgresearchgate.net Therefore, co-staining with membrane integrity dyes like propidium (B1200493) iodide (PI) is crucial to distinguish between early apoptotic cells (FITC-positive, PI-negative) and late apoptotic or necrotic cells. asm.org Despite these caveats, a large body of evidence suggests a role for Mca1p in yeast cell death, with many studies showing a correlation between FITC-VAD-FMK staining and the presence of a functional YCA1 gene. nih.gov
In bacteria , evidence for ALCD has also emerged, with studies demonstrating hallmarks of apoptosis, including the activation of caspase-like proteins. In Escherichia coli and Staphylococcus aureus, treatment with certain antimicrobial agents like quercetin (B1663063) or lupeol (B1675499) has been shown to induce ALCD. nih.govkoreascience.krportlandpress.comnih.govtandfonline.comtandfonline.com Researchers have used FITC-VAD-FMK to detect the activation of these bacterial caspase-like proteins via flow cytometry. nih.govportlandpress.comtandfonline.comtandfonline.com For instance, quercetin treatment of E. coli led to an increase in FITC-VAD-FMK fluorescence, suggesting the involvement of caspase-like proteases in the observed cell death. nih.govkoreascience.krnih.gov In some studies, the bacterial RecA protein has been proposed to have a role analogous to eukaryotic caspases. portlandpress.comnih.gov
In parasites , such as the protozoans Leishmania and Plasmodium, FITC-VAD-FMK has been used to investigate PCD pathways. In Leishmania, cell death induced by heat shock was shown to result in the accumulation of FITC-VAD-FMK, indicating the activation of proteases that bind this inhibitor. researchgate.net However, it has been suggested that in trypanosomatids, this binding may be to cathepsin B-like cysteine proteases rather than true caspases. researchgate.netnih.gov In the malaria parasite, Plasmodium falciparum, cellular stress can induce an apoptosis-like cell death pathway. researchgate.netplos.org Inhibition of a serine protease, PfHtrA2, was shown to reduce the activation of z-VAD-FMK binding caspase-like proteases, as detected by the CaspACE FITC-VAD-FMK marker. plos.org These findings suggest that a proteolytic cascade, detectable by caspase inhibitors, is involved in parasite cell death.
Table 2: Use of FITC-VAD-FMK in Microbial Apoptosis-Like Cell Death Research
| Organism | Stimulus / Context | Key Finding | Reference |
|---|---|---|---|
| Saccharomyces cerevisiae (Yeast) | Hydrogen Peroxide | Detected 54% FITC-VAD-FMK positive cells in wild-type vs. 8% in mca1 mutant. | oup.com |
| Escherichia coli (Bacteria) | Quercetin | Observed activation of caspase-like proteins, contributing to apoptosis-like death. | nih.govkoreascience.krnih.gov |
| Escherichia coli (Bacteria) | Lupeol | Increased fluorescence by 49.73% in lupeol-treated wild-type cells compared to 10.61% in untreated cells. | portlandpress.com |
| Staphylococcus aureus (Bacteria) | Portulaca oleracea Flavonoids | Dose-dependently induced apoptosis-like death, including activation of caspase-like proteins detected by FITC-VAD-FMK. | tandfonline.comtandfonline.com |
| Leishmania major (Parasite) | Heat Shock | Heat-treated parasites exhibited rapid entry and accumulation of FITC-VAD-FMK compared to untreated controls. | researchgate.net |
| Plasmodium falciparum (Parasite) | Cellular Stress | Inhibition of PfHtrA2 protease reversed the stress-induced activation of caspase-like proteases detected by CaspACE FITC-VAD-FMK. | plos.org |
| Theileria parva-infected T-cells (Parasite) | Parasite elimination by BW720c | Activated caspases were detected using FITC-labeled VAD-fmk in a distinct population of T-cells after parasite removal. | aai.org |
Investigation of Caspase-like Proteases in Lower Eukaryotes
Lower eukaryotes, including fungi, slime molds, and protozoa, possess ancestral proteases called metacaspases and paracaspases, which share homology with mammalian caspases but often differ in substrate specificity. oup.com While true caspases cleave substrates after an aspartic acid residue, metacaspases typically cleave after arginine or lysine. This fundamental difference means that inhibitors and substrates designed for mammalian caspases, such as those with a YVAD sequence, may not be specific for metacaspases.
Despite this, probes like FITC-VAD-FMK are widely used to detect "caspase-like" activity in these organisms, often under the assumption that they can promiscuously bind to activated metacaspases or other cysteine proteases involved in cell death. asm.org In the yeast Candida parapsilosis, the antifungal agent micafungin (B1204384) was shown to induce apoptosis, which was associated with the activation of metacaspases detected using the CaspACE FITC-VAD-FMK marker. microbialcell.com The fluorescence signal could be reduced by pre-treatment with the caspase-1 inhibitor Z-VAD-FMK, suggesting some level of interaction between the inhibitor and the fungal protease. microbialcell.com
In protozoan parasites, the use of pan-caspase inhibitors has yielded evidence for proteolytic activities during cell death. researchgate.netnih.gov However, rigorous biochemical studies are often lacking to confirm the direct targets of these inhibitors. It has been shown that the pan-caspase inhibitor VAD-FMK can bind to and inhibit other cysteine proteases like cathepsin B, which may also be involved in cell death pathways. nih.gov This highlights the need for caution when interpreting data based solely on the use of mammalian caspase probes in lower eukaryotes. The observed fluorescence may indicate the activation of various proteases involved in cell degradation rather than a specific, conserved apoptotic pathway mediated by a true caspase ortholog. asm.orgresearchgate.net
Advanced Research Directions and Future Perspectives
Refinement of Fluorescent Caspase-1 Probes with Enhanced Characteristics
While FITC-YVAD-FMK is a foundational tool, its limitations, such as moderate photostability, have spurred the development of new probes with enhanced features. The goal is to create reporters that are brighter, more stable, and more specific, enabling more sensitive and longer-term imaging experiments.
A significant area of development is the enhancement of the photophysical properties of caspase-1 probes. The photobleaching, or fading, of fluorophores like FITC upon prolonged exposure to light can limit their use in time-lapse microscopy. evidentscientific.com To overcome this, researchers are exploring several alternative strategies.
One approach is the substitution of fluorescein (B123965) isothiocyanate (FITC) with more robust dyes. The Alexa Fluor family of dyes, for instance, are sulfonated rhodamine derivatives known for their enhanced photostability, high quantum yields, and insensitivity to pH changes. evidentscientific.comresearchgate.net Replacing FITC with a dye like Alexa Fluor 488, which has nearly identical spectral properties but superior resistance to photobleaching, can significantly improve detection sensitivity and the duration of imaging experiments. researchgate.net
Another strategy involves shifting the fluorescence spectrum to longer wavelengths, particularly the near-infrared (NIR) region. NIR probes offer the advantage of deeper tissue penetration and lower background autofluorescence in biological samples. rsc.org For example, a near-infrared fluorescent probe for caspase-1 was developed that could effectively image inflammation in various mouse models, including Alzheimer's disease. acs.org
Quantum dots (QDs) represent a different class of fluorescent labels with exceptional photostability, high intensity, and the ability to be excited by a single wavelength while emitting at multiple, distinct colors. evidentscientific.comthermofisher.com These semiconductor nanocrystals offer significant benefits for long-term in vivo imaging, although their potential for cellular toxicity remains a consideration. thermofisher.com
Table 1: Comparison of Fluorescent Probe Characteristics
| Feature | Fluorescein (FITC) | Alexa Fluor Dyes | Near-Infrared (NIR) Dyes | Quantum Dots (QDs) |
|---|---|---|---|---|
| Photostability | Moderate; prone to photobleaching evidentscientific.comresearchgate.net | High; significant resistance to photobleaching evidentscientific.comresearchgate.net | Generally high | Very high; extremely resistant to photobleaching thermofisher.com |
| Wavelength | Visible (Green, ~525 nm emission) researchgate.net | Spans visible to near-infrared spectrum evidentscientific.com | Near-infrared (>700 nm) rsc.org | Tunable based on size; can span visible to NIR |
| pH Sensitivity | Fluorescence is sensitive to pH changes researchgate.net | Largely pH-insensitive evidentscientific.com | Varies by dye structure | Generally stable |
| Key Advantage | Widely used, cost-effective | Brightness, photostability, pH insensitivity evidentscientific.com | Deep tissue penetration, low autofluorescence acs.org | Extreme photostability, multiplexing capability evidentscientific.com |
| Consideration | Susceptible to rapid signal loss in long experiments | Higher cost compared to traditional dyes | Requires specialized imaging equipment | Potential for toxicity, larger size thermofisher.com |
The effectiveness of a probe like this compound depends on its ability to enter a cell and selectively bind to its target. Enhancing both cell permeability and specificity are key research goals. Cell permeability is influenced by physicochemical properties such as lipophilicity, water solubility, and molecular charge. nih.govrsc.org Studies have shown that modulating these features, for instance by incorporating hydrophilic groups to increase water solubility or by optimizing charge to facilitate membrane penetration, can lead to probes with reduced background signals and higher signal-to-noise ratios. rsc.orgnih.gov
Improving specificity is crucial to ensure that the probe only reports the activity of caspase-1 and not other related proteases. While the YVAD peptide sequence is preferential for caspase-1, cross-reactivity can occur. Several innovative strategies are being pursued to create more selective probes:
Reverse Design: This approach leverages the structures of highly selective, pharmacologically optimized enzyme inhibitors to create activity-based probes. By replacing the inhibitor's "warhead" with a reporter group, a highly selective probe can be generated. researchgate.netnih.gov This has been successfully demonstrated for creating a bioluminescent caspase-1 probe with approximately 1000-fold greater sensitivity than traditional fluorogenic substrates. researchgate.net
Activity-Based Probes (ABPs): Unlike substrate probes that are cleaved, ABPs are designed to bind irreversibly and covalently to the active site of the target enzyme. nih.gov This provides a more direct and stable measure of active enzyme concentration.
AND-Gate Probes: These next-generation probes are engineered for maximal specificity by requiring activation by two separate enzymes that are only co-localized during a specific biological event, such as inflammasome activation. biorxiv.org For example, a probe requiring sequential cleavage by both a cathepsin and caspase-1 would only generate a signal at sites of active inflammasome-mediated inflammation, dramatically reducing off-target signals. biorxiv.org
It has also been noted that the substrate specificity of caspase-1 can be highly dependent on enzyme concentration. nih.gov At low, more physiological nanomolar concentrations, caspase-1 is highly selective for its biological substrates like pro-IL-1β, but this selectivity can be lost at higher concentrations. nih.gov This highlights the importance of using probes in a manner that reflects in vivo conditions.
Table 2: Strategies for Enhancing Caspase Probe Specificity
| Strategy | Principle | Advantage | Reference |
|---|---|---|---|
| Reverse Design | Converts a highly selective small-molecule inhibitor into a substrate or activity-based probe. | Leverages the high specificity of pharmacologically optimized compounds, leading to highly selective and sensitive probes. | researchgate.net |
| Activity-Based Probes (ABPs) | Utilize a reactive "warhead" to form a stable, covalent bond with the active site of the target caspase. | Provides a direct and stoichiometric measure of active enzyme molecules, rather than just enzymatic rate. | nih.gov |
| AND-Gate Probes | Require sequential cleavage by two different proteases (e.g., a cathepsin and caspase-1) to release the fluorescent signal. | Dramatically increases specificity by ensuring the probe is only activated when both enzymes are present and active at the same location. | biorxiv.org |
Integration of this compound with Systems Biology Approaches
Systems biology aims to understand biological processes as a whole by integrating multiple layers of information. oup.com By combining data from this compound-based assays with large-scale "omics" data and computational modeling, researchers can build a more comprehensive picture of the caspase-1 activation cascade and its downstream consequences.
The activation of caspase-1, as measured by this compound staining in flow cytometry, is a single, albeit critical, data point. This data becomes much more powerful when correlated with genome-wide datasets from transcriptomics (gene expression) and proteomics (protein expression and modification).
For example, a combined omics study on macrophages treated to induce inflammasome activation revealed a synergistic upregulation of a suite of apoptosis- and inflammation-related genes, including Caspase-1, IL-1β, and IL-18. oup.com By correlating the percentage of this compound positive cells with the transcript levels of these and other genes, researchers can identify gene expression signatures that define specific states of inflammasome activation. Similarly, proteomics approaches, particularly mass spectrometry, can be used to identify the full range of cellular proteins that are cleaved by caspase-1 during pyroptosis, providing a global view of its downstream effects. mdpi.com This integration allows scientists to link the activation of a single enzyme to a broad network of cellular responses.
Computational modeling provides a powerful framework for simulating and predicting the behavior of complex biological networks like the inflammasome. mdpi.com Mathematical models, often based on systems of ordinary differential equations, can describe the dynamics of the molecular components involved in pyroptosis and caspase activation. mdpi.comnih.gov
These models can explore key properties of the system, such as the all-or-none switch-like activation of caspases and the critical role of inhibitor proteins. embopress.org Data from experiments using this compound, such as the rate of increase in fluorescent cells or the threshold for activation, can be used to parameterize and validate these computational models. embopress.org Furthermore, advanced computational methods, such as hybrid density functional theory/molecular mechanics (DFT/MM), are being used to simulate the enzymatic reaction of caspase-1 at a quantum level, revealing the precise mechanism of its catalytic activity. acs.org This synergy between wet-lab experimental data and in silico modeling accelerates the understanding of caspase-1 regulation and function.
Novel Applications in Mechanistic Biology and Disease Modeling
The ability to specifically label and visualize active caspase-1 in living cells and organisms has opened up new avenues for research into fundamental biological mechanisms and disease pathogenesis. Using this compound and similar probes, researchers can directly investigate the role of caspase-1 in a variety of contexts.
Mechanistic studies have employed these probes to dissect the process of pyroptosis, a highly inflammatory form of programmed cell death. ahajournals.org For instance, research has shown that active caspase-1 induces the formation of pores in the plasma membrane that precede cell lysis. nih.govdoi.org Probes like this compound are essential for confirming that this membrane permeabilization is indeed dependent on caspase-1 activity.
In disease modeling, these probes are used to pinpoint when and where caspase-1 becomes active. This has been applied to models of neurodegenerative diseases, where caspase-1 activation is linked to neuroinflammation. acs.orgresearchgate.net In cancer research, fluorescent caspase inhibitors have been used to study the dynamics of apoptotic cell death in tumor cells. nih.gov In infectious disease, these tools have been crucial in demonstrating that caspase-1 activation is essential for controlling the intracellular replication of bacteria like S. aureus in host cells. nih.gov By providing a direct readout of inflammasome activation, these probes allow scientists to test the efficacy of potential therapeutic inhibitors and to understand the intricate mechanisms that control inflammatory responses in both health and disease. nih.gov
Elucidating Undiscovered Roles of Caspase-1 in Cellular Homeostasis
While caspase-1 is well-established as a key mediator of inflammation and pyroptosis, its functions in maintaining cellular homeostasis are less understood. nih.gov Recent evidence suggests that caspase-1's role extends beyond its canonical inflammatory functions, potentially influencing processes like tissue repair and cellular stress responses. nih.gov this compound can be instrumental in exploring these non-canonical roles.
By using this compound in various cell types, including non-immune cells where Interleukin-1β (IL-1β) and Interleukin-18 (IL-18) may not be highly expressed, researchers can identify and characterize novel homeostatic functions of caspase-1. nih.gov For instance, this probe can help determine if basal caspase-1 activity is necessary for maintaining the integrity of cellular organelles or regulating metabolic pathways under non-stressed conditions. Studies have already implicated caspase-1 in the regulation of protein secretion and lysosomal function, and this compound can be used to visualize and quantify this activity in real-time within living cells. nih.gov
Furthermore, the transient nature of inflammasome activity suggests the existence of negative feedback mechanisms that control caspase-1 to restore homeostasis. rupress.org this compound can be employed in pulse-chase experiments to track the activation and subsequent inactivation of caspase-1, helping to uncover the molecular players and mechanisms involved in shutting down the inflammasome signal. rupress.org
Contribution to the Identification of Upstream Regulators and Downstream Effectors of Caspase-1
A complete understanding of caspase-1's biological functions requires a thorough mapping of its upstream regulatory pathways and downstream effector molecules. This compound serves as a valuable tool in this endeavor.
Upstream Regulators:
The activation of caspase-1 is a tightly controlled process initiated by the assembly of inflammasomes. rupress.org These multi-protein complexes bring pro-caspase-1 molecules into close proximity, facilitating their auto-activation. rupress.org By using this compound in conjunction with genetic or pharmacological manipulations of suspected upstream regulators, researchers can dissect the signaling cascades that lead to inflammasome formation and caspase-1 activation. For example, one could use this compound in cells where a specific Pattern Recognition Receptor (PRR) or adaptor protein like ASC has been knocked down or inhibited to determine its necessity for caspase-1 activation in response to various stimuli. aai.org
Downstream Effectors:
The most well-known substrates of caspase-1 are pro-IL-1β and pro-IL-18. nih.gov However, it is likely that other, as-yet-unidentified proteins are also cleaved by caspase-1. This compound can be used in proteomic approaches to identify novel caspase-1 substrates. By treating cells with this compound to block caspase-1 activity, researchers can compare the proteomes of cells with and without active caspase-1 to identify proteins that are differentially processed. One notable downstream effector is Gasdermin D (GSDMD), which is cleaved by caspase-1 to induce pyroptosis. nih.gov this compound can be used to study the kinetics of caspase-1 activation relative to GSDMD cleavage and pore formation in the plasma membrane. nih.gov
Methodological Advancements for Live-Cell Single Molecule Tracking and Super-Resolution Imaging of Caspase-1 Activity
The development of advanced imaging techniques has revolutionized cell biology, and this compound is well-suited for integration into these cutting-edge methods to study caspase-1 activity with unprecedented detail. nih.gov
Live-Cell Single Molecule Tracking:
Tracking the movement and interactions of individual molecules within a living cell can provide profound insights into their function. By attaching a bright and photostable fluorophore like FITC to the YVAD-FMK inhibitor, it becomes possible to track single active caspase-1 molecules. This would allow researchers to observe the recruitment of caspase-1 to the inflammasome in real-time, measure its diffusion dynamics within the cytoplasm and at the inflammasome complex, and potentially visualize its interaction with individual substrate molecules. Such studies could reveal the stoichiometry of the active caspase-1 holoenzyme and provide a more dynamic picture of its activation and function. rupress.org
Super-Resolution Imaging:
Conventional fluorescence microscopy is limited by the diffraction of light, which restricts the achievable resolution to around 200-250 nanometers. Super-resolution microscopy techniques, such as STED (Stimulated Emission Depletion) and PALM/STORM (Photoactivated Localization Microscopy/Stochastic Optical Reconstruction Microscopy), can overcome this limitation, enabling visualization of cellular structures with nanoscale resolution.
FITC is a fluorophore that can be used in some super-resolution modalities. By employing this compound in conjunction with super-resolution imaging, researchers could visualize the precise subcellular localization of active caspase-1 with much greater detail than previously possible. This could reveal, for example, the exact distribution of active caspase-1 within the inflammasome complex, its potential association with specific microdomains on organelles, or its localization within the pores formed during pyroptosis. nih.gov This level of spatial information is crucial for a complete mechanistic understanding of caspase-1's diverse roles.
The table below summarizes the key research directions and the potential contributions of this compound.
| Research Area | Specific Focus | Contribution of this compound |
| Undiscovered Roles of Caspase-1 | Cellular Homeostasis | Enables visualization and quantification of basal caspase-1 activity in various cell types, aiding in the discovery of non-inflammatory functions. |
| Negative Regulation | Allows for tracking the dynamics of caspase-1 activation and inactivation to identify mechanisms that terminate the inflammasome signal. rupress.org | |
| Upstream Regulators | Inflammasome Assembly | Serves as a reporter for caspase-1 activation in studies aimed at dissecting the signaling pathways leading to inflammasome formation. aai.org |
| Downstream Effectors | Novel Substrates | Can be used in proteomic screens to identify new proteins cleaved by caspase-1. |
| Pyroptosis | Facilitates the study of the temporal relationship between caspase-1 activation and the cleavage of Gasdermin D. nih.gov | |
| Methodological Advancements | Live-Cell Single Molecule Tracking | The fluorescent tag allows for the tracking of individual active caspase-1 molecules to study their dynamics and interactions. |
| Super-Resolution Imaging | Enables nanoscale visualization of the subcellular localization of active caspase-1, providing detailed spatial context for its function. |
Q & A
Q. What experimental controls are essential when using FITC-YVAD-FMK to ensure specificity in caspase inhibition assays?
- Methodological Answer : To validate specificity, include:
- Positive controls : Active caspase-1 (or relevant isoform) treated with unlabeled YVAD-FMK to confirm inhibition.
- Negative controls : Cells or tissues lacking caspase activity (e.g., caspase-1 knockout models) to rule out nonspecific fluorescence.
- Fluorescence quenching controls : Use competitive inhibitors or blocking peptides to verify signal specificity.
- Technical replicates : Repeat assays across independent experiments to assess reproducibility .
- Document all controls in the experimental protocol to align with reproducibility standards in biochemical assays .
Q. How should researchers determine the optimal concentration of this compound for in vitro apoptosis studies?
- Methodological Answer :
- Perform dose-response curves : Test concentrations from 1–100 µM (typical range for caspase inhibitors) in cell cultures.
- Measure fluorescence intensity via flow cytometry or microscopy to identify the saturation point without cytotoxicity.
- Validate with caspase activity assays (e.g., fluorogenic substrates like Ac-YVAD-AMC) to confirm inhibition efficiency.
- Reference published IC₅₀ values for YVAD-FMK and adjust based on cell type and assay conditions .
Q. What are the limitations of using this compound in fluorescence microscopy compared to flow cytometry?
- Methodological Answer :
- Sensitivity : Flow cytometry quantifies fluorescence across populations, whereas microscopy may miss low-expression caspases.
- Photobleaching : FITC’s fluorescence degrades under prolonged exposure; use antifade mounting media for microscopy.
- Background noise : Autofluorescence in fixed tissues can obscure signals; optimize fixation protocols (e.g., paraformaldehyde concentration) and include unstained controls .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s cross-reactivity with non-caspase proteases?
- Methodological Answer :
- Protease profiling : Use recombinant protease panels (e.g., cathepsins, calpains) to test off-target inhibition.
- Competitive inhibition assays : Co-incubate this compound with unlabeled inhibitors (e.g., Z-FA-FMK for cathepsins) to isolate caspase-specific signals.
- Structural modeling : Compare caspase-1’s active site with other proteases to predict binding affinities.
- Report conflicting data transparently, emphasizing assay conditions and protease concentrations .
Q. What statistical approaches are recommended for analyzing time-dependent caspase inhibition kinetics using this compound?
- Methodological Answer :
- Nonlinear regression : Fit fluorescence data to a Michaelis-Menten model with competitive inhibition.
- Time-lapse normalization : Normalize fluorescence intensity to baseline (t=0) and control for photobleaching.
- Bootstrapping : Estimate confidence intervals for kinetic parameters (e.g., kₐᵦₛ/Kᵢ) to account for variability in live-cell assays.
- Use software like GraphPad Prism or R for robust statistical modeling .
Q. What methodological considerations are critical when adapting this compound protocols from in vitro to in vivo models?
- Methodological Answer :
- Pharmacokinetics : Assess this compound’s stability in circulation (e.g., serum half-life via HPLC).
- Tissue penetration : Use conjugated tracers (e.g., ³H-labeled YVAD-FMK) to quantify biodistribution.
- Off-target effects : Monitor organ toxicity histologically and compare with in vitro cytotoxicity data.
- Include sham-treated controls to distinguish drug effects from procedural artifacts .
Data Management and Reproducibility
Q. How should researchers document this compound experimental protocols to ensure reproducibility?
- Methodological Answer :
- Detailed metadata : Record batch numbers, storage conditions (-20°C, desiccated), and solvent preparation (e.g., DMSO concentration).
- Raw data archiving : Upload fluorescence images/flow cytometry files to repositories like Figshare or Zenodo.
- Pre-registration : Publish protocols on platforms like protocols.io to solicit peer feedback before execution .
Ethical and Reporting Standards
Q. How can researchers address potential confounding variables in studies using this compound?
- Methodological Answer :
- Blinded analysis : Assign sample processing and data collection to different team members to reduce bias.
- Covariate adjustment : Use multivariate regression to control for variables like cell confluency or apoptosis-inducing agents.
- Transparency : Disclose all experimental conditions in supplementary materials, aligning with SRQR (Standards for Reporting Qualitative Research) guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
